3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
説明
The compound 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide (molecular formula: C₁₉H₁₈N₆OS₂) features a bicyclic imidazo[2,1-b]thiazole core substituted with a cyclopropyl group at the 6-position. The propanamide linker connects this moiety to a 4-(pyridin-3-yl)thiazol-2-yl group .
特性
IUPAC Name |
3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c25-17(23-18-21-16(11-26-18)13-2-1-7-20-8-13)6-5-14-10-27-19-22-15(9-24(14)19)12-3-4-12/h1-2,7-12H,3-6H2,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRJYOSCYOCBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=CSC3=N2)CCC(=O)NC4=NC(=CS4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures have been associated with thephosphatidylinositol 3-kinase (PI3K) signalling pathway . This pathway plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
Based on its potential association with the pi3k pathway, it could be inferred that the compound might interact with the pi3k enzymes, thereby influencing the downstream signaling cascades.
Biochemical Pathways
The compound potentially affects the PI3K signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, proliferation, differentiation, and survival. Aberrant expression of this pathway is often associated with tumorigenesis and progression.
生物活性
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 367.5 g/mol. The structure features an imidazo[2,1-b]thiazole core linked to a pyridine moiety, which is crucial for its biological activity.
In Vitro Studies
Recent studies have demonstrated that derivatives of thiazole, including the compound , exhibit promising anticancer activities against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
- IC50 Values : In one study, thiazole derivatives showed IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2, indicating significant cytotoxic effects compared to standard drugs like Staurosporine (IC50 of 6.77 µM for MCF-7) .
The mechanism by which this compound exerts its anticancer effects likely involves:
- Inhibition of Cell Proliferation : The compound appears to induce cell cycle arrest and apoptosis in cancer cells.
- Targeting Kinases : It may inhibit specific kinases involved in cancer progression. For example, it has shown some effectiveness in inhibiting VEGFR-2, a receptor associated with tumor angiogenesis, with an IC50 value of 0.15 µM compared to Sorafenib (IC50 = 0.059 µM) .
- Induction of Apoptosis : The compound has been noted to trigger apoptotic pathways in treated cells.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by various structural modifications. A comparative analysis reveals:
| Compound | Structure | IC50 (MCF-7) | IC50 (HepG2) |
|---|---|---|---|
| 4a | Thiazole derivative | 5.88 µM | 10.20 µM |
| 4b | Modified thiazole | 4.30 µM | 8.00 µM |
| Target Compound | Imidazo-thiazole | 2.57 µM | 7.26 µM |
This table illustrates that modifications on the thiazole ring can enhance or diminish the cytotoxic effects against specific cancer types.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study synthesized several thiazole derivatives and assessed their cytotoxicity against MCF-7 and HepG2 cells, confirming that structural variations significantly impact their efficacy .
- Comparative Studies : Research comparing various thiazole derivatives highlighted that those with specific substituents on the imidazole or pyridine rings exhibited improved anticancer properties .
- Apoptosis Induction : In vitro assays indicated that the target compound could effectively induce apoptosis in MCF-7 cells, suggesting potential for therapeutic use in breast cancer treatment .
化学反応の分析
Functional Group Reactivity
The compound undergoes characteristic reactions at its amide, thiazole, and pyridine groups:
Stability Under Reaction Conditions
-
Thermal Stability : Degrades above 200°C (DSC data), with decomposition involving imidazo-thiazole ring opening.
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis below pH 3 (amide cleavage) and above pH 10 (thiazole ring degradation) .
-
Photoreactivity : Exposure to UV light (254 nm) induces [2+2] cycloaddition at the cyclopropane group, forming a dimeric product.
Catalytic Modifications
a. Transition Metal-Catalyzed Cross-Couplings
-
Negishi coupling at the thiazole C-4 position using
and
enables aryl group introduction . -
Buchwald-Hartwig amination modifies the pyridine ring with secondary amines .
b. Enzymatic Transformations
類似化合物との比較
Structural and Physicochemical Properties
The following table compares the target compound with structurally related analogs from the evidence:
Key Observations:
- Substituent Diversity: The target compound’s cyclopropyl group distinguishes it from analogs with halophenyl (e.g., 5l, 5g) or morpholine-based (e.g., 4d) substituents. Cyclopropyl groups are known to enhance metabolic stability and modulate steric effects, which may influence binding affinity .
- Spectral Data : While the target compound lacks reported spectral data, analogs like 5l and 4d were validated via ¹H/¹³C NMR and HRMS, confirming structural integrity .
Cytotoxic and Anticancer Activity
- Compound 5l : Exhibited potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), surpassing sorafenib (IC₅₀ = 5.2 µM). Its 4-chlorophenyl and piperazine groups likely contribute to VEGFR2 inhibition (5.72% at 20 µM) .
- Compound 31 : Demonstrated KPNB1 inhibition and anticancer activity, attributed to its furan-2-yl and 4-fluorophenyl substituents .
Hypothesis for Target Compound : The cyclopropyl group may reduce metabolic degradation compared to halophenyl substituents, while the pyridin-3-yl-thiazole moiety could enhance kinase selectivity. However, the absence of electron-withdrawing groups (e.g., Cl, F) might lower potency relative to 5l or 5g .
Solubility and Bioavailability
- Piperazine/Morpholine Derivatives: Compounds like 4d and 5l incorporate solubilizing groups (morpholinomethyl, piperazine), improving aqueous solubility .
- Target Compound : Lacks such polar groups, which may limit solubility but increase membrane permeability due to the hydrophobic cyclopropyl group .
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology :
- Use coupling reactions (e.g., amide bond formation) under controlled conditions with catalysts like triethylamine and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to minimize side reactions .
- Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography with gradients (e.g., ethyl acetate/hexane) .
- Optimize temperature (e.g., 35–60°C) and reaction time (24–48 hours) to balance yield and decomposition risks .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify substituent positions (e.g., cyclopropyl, pyridyl-thiazole linkages) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using HRMS (e.g., ESI+) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC determination .
- Antimicrobial activity : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) via microdilution assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide rational modifications of this compound?
- Methodology :
- Core modifications : Replace cyclopropyl with other substituents (e.g., ethyl, fluorophenyl) to assess impact on bioactivity .
- Linker optimization : Vary the propanamide chain length or introduce sulfonyl groups to enhance target binding .
- Example SAR Table :
| Modification | Biological Activity (IC) | Key Finding |
|---|---|---|
| Cyclopropyl → Ethyl | 1.2 μM (kinase inhibition) | Reduced selectivity |
| Pyridyl → Fluorophenyl | 0.8 μM (antimicrobial) | Improved potency |
Q. What computational methods can predict binding modes and target interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinase ATP-binding pockets) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using MOE .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodology :
- Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Buffer/pH optimization : Adjust assay conditions (e.g., pH 7.4 vs. 6.5) to mimic physiological environments .
- Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
Methodological Challenges and Solutions
Q. What strategies mitigate low solubility in biological assays?
- Approach :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
Q. How to design experiments for optimizing reaction scalability?
- Approach :
- Flow chemistry : Implement continuous-flow reactors for hazardous steps (e.g., diazomethane synthesis) to improve safety and yield .
- DoE (Design of Experiments) : Use statistical models (e.g., Plackett-Burman) to identify critical parameters (e.g., temperature, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
